molecular formula C13H16N2O4 B12173876 N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B12173876
M. Wt: 264.28 g/mol
InChI Key: CZZBHBPKSSJRBS-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and a tetrahydrofuran ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridin-3-ylamine and 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid.

    Coupling Reaction: The amine group of 6-methoxypyridin-3-ylamine is coupled with the carboxylic acid group of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide.

    Reduction: Formation of N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-hydroxytetrahydrofuran-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound shares the methoxypyridinyl moiety but differs in the heterocyclic ring structure.

    N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar pyridinyl structure but includes a morpholine ring and an imidazo[2,1-b]thiazole scaffold.

Uniqueness

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of a methoxypyridinyl group and a tetrahydrofuran ring with a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C13H16N2O4/c1-13(2)9(6-11(16)19-13)12(17)15-8-4-5-10(18-3)14-7-8/h4-5,7,9H,6H2,1-3H3,(H,15,17)

InChI Key

CZZBHBPKSSJRBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=CN=C(C=C2)OC)C

Origin of Product

United States

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